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Compound of Interest

Compound Name: Ethyl 2-(dimethylamino)benzoate

Cat. No.: B1582061

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-
(dimethylamino)benzoate, a compound of interest in various research and development
applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with general experimental

protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the available *H and 13C NMR data for Ethyl 2-
(dimethylamino)benzoate.

'H NMR Spectral Data

Table 1: *H NMR Chemical Shifts for Ethyl 2-(dimethylamino)benzoate
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Protons Chemical Shift (6) ppm
Aromatic protons 7.85-6.95 (M)

-OCH- 4.34 (q)

-N(CHs)2 2.66 (s)

-CHs (of ethyl) 1.38 (1)

13C NMR Spectral Data

Table 2: 13C NMR Chemical Shifts for Ethyl 2-(dimethylamino)benzoate

Carbon Atom Chemical Shift (6) ppm
C=0 168.5

Aromatic C (quaternary) 152.9, 119.9

Aromatic CH 132.0, 131.0, 118.9, 116.3
-OCHz2- 60.5

-N(CHs)2 42.6

-CHs (of ethyl) 14.4

Experimental Protocol for NMR Spectroscopy

While specific experimental details for the cited data are not publicly available, a general
protocol for obtaining NMR spectra of aromatic amines is as follows:

o Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.qg.,
CDCls, DMSO-ds).

 Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e Parameters:

o Acquire *H and 13C spectra at room temperature.
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o For 'H NMR, typical spectral width is 0-15 ppm.
o For 3C NMR, typical spectral width is 0-220 ppm.

o Use tetramethylsilane (TMS) as an internal standard (O ppm).

Click to download full resolution via product page

Figure 1: Generalized workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule. The IR spectrum of Ethyl 2-
(dimethylamino)benzoate shows characteristic absorption bands.

IR Spectral Data

Table 3: Characteristic IR Absorption Bands for Ethyl 2-(dimethylamino)benzoate
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Functional Group Wavenumber (cm~—?)
C-H stretch (aromatic) ~3050

C-H stretch (aliphatic) 2975 - 2800

C=0 stretch (ester) ~1715

C=C stretch (aromatic) ~1600, 1490

C-N stretch ~1260

C-O stretch ~1130

Experimental Protocol for IR Spectroscopy

For a liquid sample like Ethyl 2-(dimethylamino)benzoate, the following general protocol for
Attenuated Total Reflectance (ATR)-FTIR can be used:

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
o Data Acquisition:

o Collect a background spectrum of the clean, empty ATR crystal.

o Collect the sample spectrum.

o The instrument software automatically ratios the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

e Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after
analysis.
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Figure 2: Generalized workflow for ATR-FTIR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. While
a specific UV-Vis spectrum for Ethyl 2-(dimethylamino)benzoate is not readily available in
public databases, data for the closely related compound, ethyl anthranilate (ethyl 2-
aminobenzoate), can provide an estimation. Ethyl anthranilate exhibits absorption maxima
(Amax) at approximately 225 nm, 250 nm, and 338 nm in alcohol.[1] The dimethylamino group
in Ethyl 2-(dimethylamino)benzoate is expected to cause a bathochromic (red) shift in these

absorptions.

Predicted UV-Vis Spectral Data

Table 4: Estimated UV-Vis Absorption Maxima (Amax) for Ethyl 2-(dimethylamino)benzoate
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Transition Estimated Amax (nm)
T~ T > 225
m~-T > 250
n - > 338

Experimental Protocol for UV-Vis Spectroscopy

A general protocol for obtaining a UV-Vis spectrum of an aromatic compound is as follows:

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an
absorbance value between 0.1 and 1.

e Instrument: A dual-beam UV-Vis spectrophotometer.
e Procedure:

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

[¢]

[e]

Fill a second quartz cuvette with the sample solution.

o

Place both cuvettes in the spectrophotometer.

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

o
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Figure 3: Generalized workflow for UV-Vis spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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